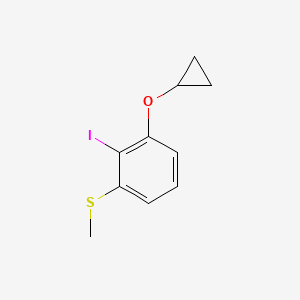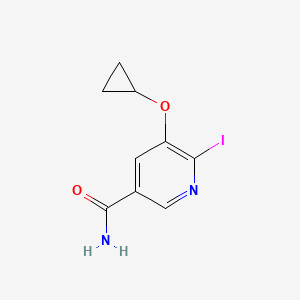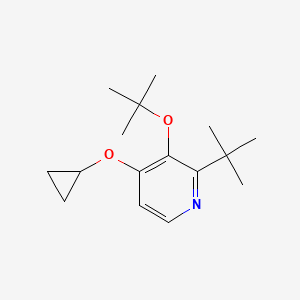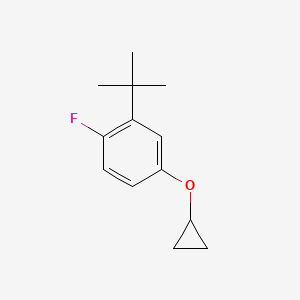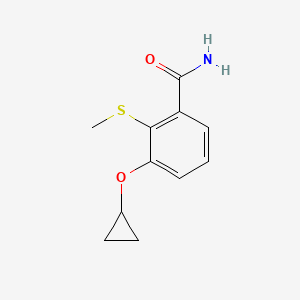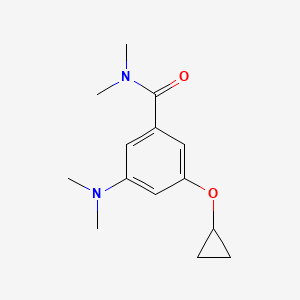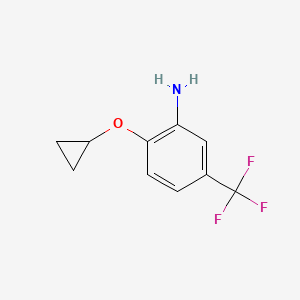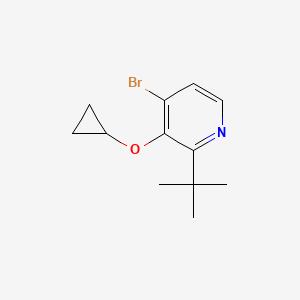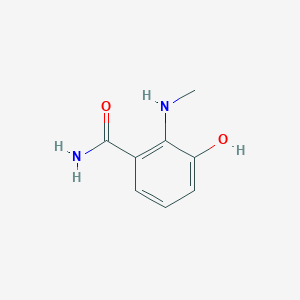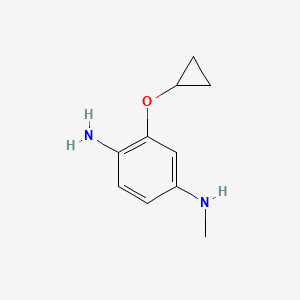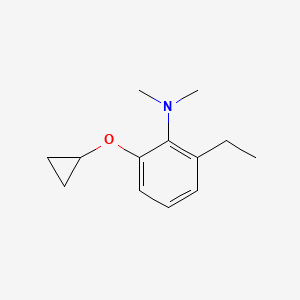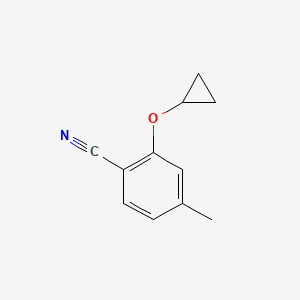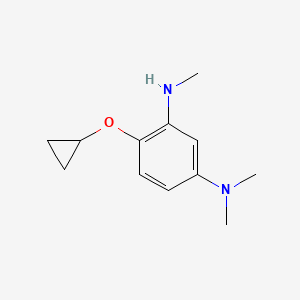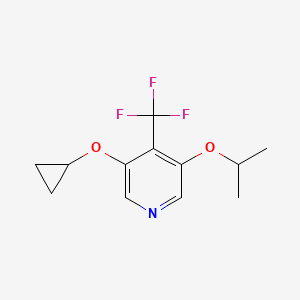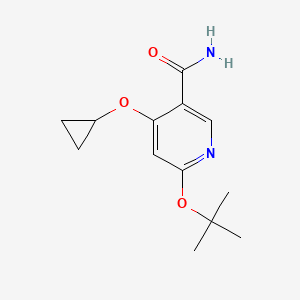
6-Tert-butoxy-4-cyclopropoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butoxy-4-cyclopropoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a crucial role in various biological processes. The compound this compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the nicotinamide core, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-4-cyclopropoxynicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through various methods, including the reaction of nicotinic acid with ammonia or amines.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced through the reaction of the nicotinamide core with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of the nicotinamide core with cyclopropyl alcohol in the presence of a base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-4-cyclopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
6-Tert-butoxy-4-cyclopropoxynicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating biological targets and pathways.
Industry: Used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating the activity of enzymes involved in metabolic pathways.
Interaction with Receptors: Affecting receptor-mediated signaling pathways.
Influence on Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butoxy-4-cyclopropoxy-N,N-dimethylnicotinamide: A similar compound with an additional N,N-dimethyl group.
Nicotinamide Derivatives: Other derivatives of nicotinamide with different substituents.
Uniqueness
6-Tert-butoxy-4-cyclopropoxynicotinamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which impart distinct chemical and biological properties. These groups may influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-11-6-10(17-8-4-5-8)9(7-15-11)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
YIVAWCFWVAIFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


